2-Bromo-4-ethylbenzoic acid
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Overview
Description
2-Bromo-4-ethylbenzoic acid is an organic compound with the molecular formula C₉H₉BrO₂ and a molecular weight of 229.071 g/mol . It is a derivative of benzoic acid, where the benzene ring is substituted with a bromine atom at the second position and an ethyl group at the fourth position. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 2-Bromo-4-ethylbenzoic acid can be achieved through various methods. One common synthetic route involves the bromination of 4-ethylbenzoic acid using bromine (Br₂) in the presence of a catalyst such as iron(III) bromide (FeBr₃) . The reaction typically occurs under controlled conditions to ensure selective bromination at the desired position on the benzene ring.
Industrial production methods may involve more scalable processes, such as the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and high yields .
Chemical Reactions Analysis
2-Bromo-4-ethylbenzoic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu).
Oxidation Reactions: The ethyl group can be oxidized to a carboxylic acid group using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-Bromo-4-ethylbenzoic acid is widely used in various fields of scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and is used in the study of reaction mechanisms and pathways.
Biology: It is used in the development of biochemical assays and as a reference standard in analytical chemistry.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs and pharmaceuticals.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes .
Mechanism of Action
The mechanism of action of 2-Bromo-4-ethylbenzoic acid involves its interaction with specific molecular targets and pathways. For example, in substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the benzene ring. In oxidation reactions, the ethyl group undergoes transformation to a carboxylic acid group through the action of oxidizing agents .
Comparison with Similar Compounds
2-Bromo-4-ethylbenzoic acid can be compared with other similar compounds, such as:
4-Bromo-2-ethylbenzoic acid: This compound has the bromine and ethyl groups in different positions on the benzene ring, leading to different chemical properties and reactivity.
2-Bromo-4-methylbenzoic acid: Here, the ethyl group is replaced by a methyl group, which affects the compound’s steric and electronic properties.
4-Bromo-2-methylbenzoic acid: Similar to the previous compound but with the substituents in different positions, resulting in unique reactivity patterns.
These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and the resulting chemical behavior.
Properties
IUPAC Name |
2-bromo-4-ethylbenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c1-2-6-3-4-7(9(11)12)8(10)5-6/h3-5H,2H2,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSRHTAUMQSPSRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)C(=O)O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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